molecular formula C13H12ClN3S B2565581 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine CAS No. 388572-68-7

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine

Cat. No.: B2565581
CAS No.: 388572-68-7
M. Wt: 277.77
InChI Key: XTIILQDRIQOHEE-UHFFFAOYSA-N
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Description

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as the chloro, methylthio, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine derivatives, with suitable electrophiles under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Addition of the Methylthio Group: This step often involves the use of methylthiolating agents such as methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) under basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. The presence of the pyrrolo[2,3-d]pyrimidine core is particularly significant in the design of kinase inhibitors.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6,7-Dihydro-5H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine: Similar in structure but with a thieno ring instead of a pyrrolo ring.

    6,7-Dihydro-2-(Methylthio)-7-Phenyl-5H-Pyrrolo[2,3-d]pyrimidine: Lacks the chloro group.

    4-Chloro-7-Phenyl-5H-Pyrrolo[2,3-d]pyrimidine: Lacks the methylthio group.

Uniqueness

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, methylthio, and phenyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-18-13-15-11(14)10-7-8-17(12(10)16-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIILQDRIQOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388572-68-7
Record name 4-Chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine
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